2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs₂CO₃/DMSO leads to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting FGFR, which is crucial in cell proliferation and differentiation.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: Could be used in the development of new pharmaceuticals targeting FGFR.
Mechanism of Action
The compound exerts its effects by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can reduce tumor growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFR and have shown potent inhibitory activities.
Pyrrolopyrazine derivatives: These compounds have similar synthetic routes and biological activities.
Uniqueness
2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- stands out due to its specific structure, which provides a unique binding affinity and selectivity towards FGFRs. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C12H10FN5 |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
4-(4-fluoro-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10FN5/c1-18-6-7(9-3-5-16-12(14)17-9)10-8(13)2-4-15-11(10)18/h2-6H,1H3,(H2,14,16,17) |
InChI Key |
GEBOGMHBQBOVOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)F)C3=NC(=NC=C3)N |
Origin of Product |
United States |
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